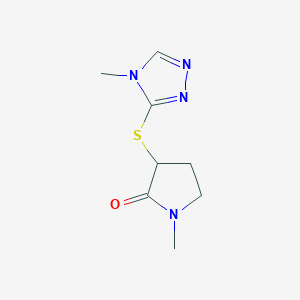
Acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperuricemia and gout.
Mécanisme D'action
Target of Action
The primary target of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, through a series of interactions. Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . These interactions are significant for the activity of XO inhibitors .
Biochemical Pathways
The compound, as an XO inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body . This is particularly beneficial in conditions like gout and other hyperuricemia-associated diseases.
Pharmacokinetics
The compound’s interaction with the target protein xo and its stability in the binding pocket suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help manage conditions associated with high uric acid levels, such as gout and other forms of hyperuricemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with urea and malonic acid derivatives under acidic or basic conditions to form the dihydropyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidine derivatives, which can have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
What sets 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid apart is its cyclobutyl group, which can influence its binding affinity and specificity towards xanthine oxidase compared to other similar compounds. This unique structural feature may contribute to its enhanced inhibitory activity and potential therapeutic benefits .
Propriétés
IUPAC Name |
2-cyclobutyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWUNSFPVIQZFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)



![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2416438.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)
